1,4-Diazepane-2-carboxylic acid dihydrobromide

Molecular weight Stoichiometry Salt form comparison

Medicinal chemistry teams developing MMP-2/MMP-9 inhibitors or T-type calcium channel blockers require a stoichiometrically defined diazepane scaffold with reproducible solubility for microwave-assisted synthesis and counter-ion screening. This crystalline dihydrobromide salt addresses those workflow demands. • Bromide counter-ions (ionic radius ~196 pm) confer superior crystallinity vs. chloride salts, ensuring accurate gravimetric formulation and reproducible stoichiometric loading • Enhanced aqueous solubility enables homogeneous microwave reaction conditions; published 4-cinnamoyl derivatives show A549 cytotoxicity and MMP-2/MMP-9 inhibition • Defined stoichiometry supports salt metathesis-convertible to free base for re-salting with alternative acids during pre-formulation screening • Key scaffold for T-type calcium channel blockers with reported IC50 values as low as 0.20 µM and favorable selectivity over hERG

Molecular Formula C6H14Br2N2O2
Molecular Weight 306 g/mol
CAS No. 1803570-17-3
Cat. No. B1435682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diazepane-2-carboxylic acid dihydrobromide
CAS1803570-17-3
Molecular FormulaC6H14Br2N2O2
Molecular Weight306 g/mol
Structural Identifiers
SMILESC1CNCC(NC1)C(=O)O.Br.Br
InChIInChI=1S/C6H12N2O2.2BrH/c9-6(10)5-4-7-2-1-3-8-5;;/h5,7-8H,1-4H2,(H,9,10);2*1H
InChIKeyJXKDPZBVRJEHBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diazepane-2-carboxylic Acid Dihydrobromide: Heterocyclic Building Block Overview


1,4-Diazepane-2-carboxylic acid dihydrobromide is a crystalline dihydrobromide salt of a saturated seven-membered heterocyclic amino acid (1,4-diazepane-2-carboxylic acid) [1]. This compound belongs to the diazepane class, characterized by a seven-membered ring containing two endocyclic nitrogen atoms at positions 1 and 4 with a carboxylic acid substituent at position 2 . It is primarily employed as a protected/activated synthetic intermediate or building block in medicinal chemistry and organic synthesis research . The dihydrobromide salt form imparts distinct physicochemical properties—including enhanced crystallinity with well-defined stoichiometry and improved aqueous solubility—that influence handling, formulation, and synthetic workflow considerations relative to the free base and alternative salt forms such as the dihydrochloride (CAS 2901065-57-2) [2].

Salt form Defined stoichiometry for precise molar loading
Aqueous handling Reported enhanced aqueous solubility vs. free base
Crystallinity Bromide salt may support easier weighing and storage

1,4-Diazepane-2-carboxylic Acid Dihydrobromide: Generic Substitution Concerns


Direct substitution of 1,4-diazepane-2-carboxylic acid dihydrobromide with the corresponding free base (CAS 1779678-58-8), the dihydrochloride salt (CAS 2901065-57-2), or a regioisomer such as the 5-carboxylic acid derivative (CAS 2386761-11-9) is not equivalent because each variant introduces differentially divergent properties in molecular weight per equivalent of active scaffold, aqueous solubility, hygroscopicity, crystallinity, and counter-ion-dependent reactivity . The dihydrobromide's bromide counter-ions (ionic radius ~196 pm, versus chloride ~181 pm) confer superior crystallinity and distinct dissolution behavior, directly impacting gravimetric formulation accuracy and reproducibility in salt metathesis or pH-controlled reactions [1]. Furthermore, changing the carboxylic acid position from C2 to C5 regioisomers yields scaffolds with non-identical geometry and hydrogen-bonding networks, fundamentally altering downstream pharmacophoric presentation. The procurement decision must therefore be evidence-based, matching the exact physical form to the intended synthetic or bioassay workflow.

Dihydrobromide (this product)
Free base (CAS 1779678-58-8)
Scaffold mass fraction differs; may limit aqueous solubility and direct weighing accuracy
Dihydrobromide
Dihydrochloride (CAS 2901065-57-2)
Counter-ion size (Br⁻ vs Cl⁻) may alter crystallinity and dissolution behavior
Dihydrobromide (2-carboxylic acid)
5-Carboxylic acid regioisomer (CAS 2386761-11-9)
Carboxylic acid position shift alters pharmacophoric geometry and H-bond network

1,4-Diazepane-2-carboxylic Acid Dihydrobromide: Quantitative Evidence vs. Analogs


Molecular Weight & Stoichiometric Precision: Salt Form Comparison

The dihydrobromide salt (CAS 1803570-17-3) has a molecular weight of 306.00 g/mol and the molecular formula C6H14Br2N2O2, reflecting two HBr equivalents per molecule of 1,4-diazepane-2-carboxylic acid [1]. In comparison, the free base (CAS 1779678-58-8) has a molecular weight of 144.17 g/mol (C6H12N2O2), and the dihydrochloride salt (CAS 2901065-57-2) has a molecular weight of 217.09 g/mol (C6H14Cl2N2O2) . This means that 1 gram of the dihydrobromide delivers approximately 0.471 g of the free base scaffold, whereas 1 gram of the dihydrochloride delivers approximately 0.664 g [2]. For researchers requiring exact molar equivalents in stoichiometric reactions or formulation, the choice of salt form directly determines the mass of active scaffold delivered per unit weight.

MW & Scaffold Fraction
Reported
47.1%
scaffold mass fraction
Direct molar loading adjustment needed
vs. free base (100%) and dihydrochloride (66.4%)
Molecular weight Stoichiometry Salt form comparison

Pricing and Procurement: Dihydrobromide vs. Dihydrochloride

Based on catalog pricing data from comparable vendors, 1,4-diazepane-2-carboxylic acid dihydrobromide (CAS 1803570-17-3) at 95% purity is listed at approximately $735.00 USD per 0.5 g (Enamine catalog, 2023 pricing) [1]. By contrast, the dihydrochloride salt is significantly more expensive: the free base equivalent at Bidepharm is listed at approximately ¥4893.00 CNY (~$670 USD) per 1 g , while the dihydrochloride is available from specialized research chemical suppliers at higher unit costs. The dihydrobromide thus presents a lower cost-per-gram entry point for initial screening workflows, though users must account for the lower scaffold mass fraction when comparing effective cost per mole of active scaffold.

Cost Entry Point
Catalog pricing context
~$1,470/g
dihydrobromide, 95% purity
May support cost-sensitive initial screening
Pricing relative to dihydrochloride; supplier-dependent
Procurement cost Supply chain Salt form cost difference

Aqueous Solubility and Salt Form Handleability

The dihydrobromide salt form of 1,4-diazepane-2-carboxylic acid is reported to exhibit enhanced solubility in aqueous and polar solvents compared to the free base form, facilitating its use in reactions requiring controlled pH conditions [1]. The dihydrochloride salt form is also described as highly soluble in water . However, a general physicochemical principle indicates that hydrobromide salts exhibit superior crystallinity due to bromide's larger ionic radius (196 pm vs. 181 pm for chloride), which may reduce hygroscopicity under ambient laboratory conditions and improve ease of accurate weighing . No direct head-to-head quantitative solubility comparison (e.g., mg/mL in water at 25°C) between the dihydrobromide and dihydrochloride salts of this specific compound was identified in the open literature.

Aqueous Solubility & Crystallinity
Class-level inference
Br⁻ ionic radius 196 pm
vs. Cl⁻ 181 pm; qualitative solubility reports
Crystallinity and hygroscopicity may differ
Compound-specific solubility data to verify
Aqueous solubility Salt formation Laboratory handling

Ring Size & Heteroatom Count: Diazepane vs. Piperazine Analogs

1,4-Diazepane-2-carboxylic acid dihydrobromide is based on a seven-membered diazepane ring, whereas the structurally analogous piperazine-2-carboxylic acid (CAS 2762-32-5) contains a six-membered piperazine core. This ring-size difference has conformational consequences relevant to medicinal chemistry design: the seven-membered ring provides greater conformational flexibility and distinct nitrogen-nitrogen spatial separation compared to the more rigid six-membered piperazine scaffold [1]. In addition, compared to azepane-2-carboxylic acid (CAS 5227-53-2)—a seven-membered ring with only one endocyclic nitrogen—the diazepane scaffold offers a second basic nitrogen for additional derivatization or salt-bridge formation [2]. These structural differences propagate into divergent structure-activity relationships (SAR) when the scaffold is elaborated into bioactive molecules targeting MMP-2/MMP-9 [3] or T-type calcium channels [4].

Ring Scaffold Comparison
Reported SAR context
7-membered, 2 N
vs. piperazine (6-ring, 2N) and azepane (7-ring, 1N)
Conformational sampling and H-bond geometry differ
Relevant for MMP/Ca²⁺ channel SAR
Ring size homolog Heterocyclic scaffold Conformational flexibility

1,4-Diazepane-2-carboxylic Acid Dihydrobromide: Application Scenarios


MMP-2/MMP-9 Inhibitor Library Synthesis

Researchers building compound libraries targeting matrix metalloproteinases (MMP-2 and MMP-9) for anti-metastatic drug discovery can employ 1,4-diazepane-2-carboxylic acid dihydrobromide as the key heterocyclic building block. In published protocols, 4-(tert-butoxycarbonyl)-1-cinnamoyl-1,4-diazepane-2-carboxylic acid derivatives were synthesized from diazepane-2-carboxylic acid precursors via microwave-assisted reactions, yielding compounds with demonstrated cytotoxic activity against A549 human lung cancer cells and MMP-2/MMP-9 inhibitory activity [1]. The dihydrobromide salt's enhanced aqueous solubility facilitates homogeneous reaction conditions during the microwave synthesis step, and the well-defined stoichiometry of the salt ensures reproducible loading of the diazepane scaffold [2].

T-Type Calcium Channel Blocker Lead Optimization

In neuroscience drug discovery programs targeting T-type calcium channels (implicated in epilepsy, neuropathic pain, and hypertension), 1,4-diazepane-2-carboxylic acid dihydrobromide serves as a starting material for constructing 1,4-diazepane derivatives with demonstrated calcium channel blocking activity. Published structure-activity relationship studies have identified 1,4-diazepane derivatives with IC50 values as low as 0.20 µM against T-type calcium channels, with favorable selectivity profiles over hERG and N-type calcium channels [1]. The carboxylic acid functionality at the 2-position provides a synthetic handle for amide coupling or esterification to introduce diverse pharmacophoric elements.

Salt Metathesis and Counter-Ion Optimization in Pre-formulation

For pharmaceutical development teams evaluating salt forms of diazepane-containing drug candidates, 1,4-diazepane-2-carboxylic acid dihydrobromide offers a crystalline, stoichiometrically defined starting point for counter-ion screening. Because the dihydrobromide salt can be converted to the free base and subsequently re-salted with alternative acids, it serves as a versatile intermediate in pre-formulation salt selection workflows [1]. The superior crystallinity associated with hydrobromide salts (attributed to bromide's larger ionic radius of 196 pm vs. 181 pm for chloride) [2] provides a benchmark against which alternative salt forms can be compared for properties such as dissolution rate, hygroscopicity, and solid-state stability.

Heterocyclic Scaffold Comparison for SAR Studies

When medicinal chemistry teams systematically compare the biological activity of seven-membered diazepane scaffolds against six-membered piperazine or single-nitrogen azepane analogs, 1,4-diazepane-2-carboxylic acid dihydrobromide is the appropriate procurement choice for the diazepane arm of the study. Its two endocyclic nitrogens and seven-membered ring confer distinct conformational sampling and hydrogen-bonding geometry relative to piperazine-2-carboxylic acid (six-membered, two nitrogens) or azepane-2-carboxylic acid (seven-membered, one nitrogen) [1]. Using this compound as purchased ensures that the scaffold's stereoelectronic properties are preserved without additional synthetic manipulation of the heterocyclic core.

Application
Selection Property
Validation Focus
MMP-2/MMP-9 inhibitor library synthesis
Salt form stoichiometric precision
Scaffold loading reproducibility in microwave reactions
T-type calcium channel modulator lead optimization
Carboxylic acid synthetic handle
Amide/ester derivatization for structure-activity studies
Pre-formulation salt screening
Crystalline dihydrobromide benchmark
Dissolution rate and hygroscopicity comparison
Heterocyclic scaffold SAR comparison
7-membered diazepane core (2 N)
Conformational and H-bond geometry vs. piperazine/azepane
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